(2-Carboxyethyl)triphenylphosphonium tribromide

Description

Historical Context and Evolution of Tribromide Reagents

The use of molecular bromine (Br₂) as a brominating agent is a cornerstone of organic synthesis. However, its high reactivity, volatility, corrosiveness, and toxicity present significant handling challenges. These drawbacks spurred the development of safer and more manageable alternatives. The evolution of tribromide reagents is a direct response to the need for solid, stable carriers of bromine that can release the active halogen under controlled conditions.

One of the earliest and most well-known examples of such a reagent is Pyridinium (B92312) Tribromide (also known as Pyridinium bromide perbromide). wikipedia.orgnbinno.com This solid, crystalline compound is formed from the reaction of pyridinium bromide with molecular bromine and is significantly easier and safer to handle than liquid bromine. wikipedia.org Pyridinium tribromide established the utility of using an organic cation to stabilize the tribromide anion, creating a reagent that can selectively brominate alkenes, alkynes, ketones, and aromatic compounds under mild conditions. nbinno.comchemicalbook.comchemimpex.comcymitquimica.com The success of pyridinium tribromide paved the way for the development of other tribromide salts with different cations, including those based on phosphonium (B103445) ions, to further refine reactivity, selectivity, and solubility.

Distinctive Features of Phosphonium-Based Tribromides

Phosphonium-based tribromides have emerged as an important group of brominating agents, offering several distinct advantages that stem from the nature of the phosphonium cation. researchgate.net Compared to their nitrogen-based ammonium (B1175870) counterparts, quaternary phosphonium salts are recognized for their superior thermal stability and stability in the presence of basic media. researchgate.net

The key features of phosphonium tribromides include:

Phase-Transfer Properties: The lipophilic alkyl or aryl groups attached to the phosphorus atom can impart phase-transfer catalyst properties to the reagent. This allows for reactions to be carried out in biphasic systems, such as ethyl acetate (B1210297) and water, which can simplify product isolation and improve the environmental profile of the reaction. tandfonline.com

Tunable Solubility and Reactivity: By modifying the organic groups on the phosphorus atom, the solubility and reactivity of the phosphonium tribromide can be finely tuned. For example, using long alkyl chains can increase solubility in nonpolar organic solvents, while incorporating polar functional groups can enhance solubility in more polar media.

Mild and Selective Bromination: Like other organic tribromides, phosphonium-based reagents are generally mild and selective brominating agents. They are used for the selective bromination of carbon-carbon multiple bonds and activated aromatic rings. researchgate.net

These characteristics make phosphonium tribromides, such as Tetrabutylphosphonium tribromide and Tridecylmethylphosphonium tribromide, versatile and practical alternatives to more hazardous traditional reagents. researchgate.nettandfonline.com

Overview of the Research Landscape for (2-Carboxyethyl)triphenylphosphonium Tribromide

This compound is a specialized, yet not extensively documented, member of the phosphonium tribromide family. The majority of available scientific literature focuses on its precursor, (2-Carboxyethyl)triphenylphosphonium bromide, which is a versatile reagent primarily used in organic synthesis for transformations like the Wittig reaction to form carbon-carbon double bonds. nbinno.comchemimpex.com

The tribromide derivative is logically synthesized from this bromide salt through the addition of molecular bromine. While direct research and applications of this compound are not widely reported, its chemical structure allows for an informed projection of its potential role and advantages in synthetic chemistry.

The defining feature of this reagent is the "(2-carboxyethyl)" group attached to the stable triphenylphosphonium core. This carboxylic acid moiety introduces a hydrophilic functional group, which is expected to confer unique solubility properties compared to other phosphonium tribromides that typically feature simple alkyl or aryl groups. researchgate.nettandfonline.com This could allow for its use in polar solvent systems where other organic tribromides may have limited solubility. Furthermore, the carboxylic acid provides a functional handle that could be used for anchoring the reagent to a solid support, creating a recyclable and easily separable brominating agent.

Although the research landscape for this specific compound is sparse, its structure suggests it holds potential as a niche brominating agent with unique solubility and handling characteristics, meriting further investigation for specialized synthetic applications.

Data Tables

Table 1: Comparison of Selected Tribromide Reagents

| Feature | Pyridinium Tribromide | Tetrabutylphosphonium Tribromide (TBPTB) | This compound |

| Cation Structure | Pyridinium | Tetrabutylphosphonium | (2-Carboxyethyl)triphenylphosphonium |

| Key Advantage | Well-established, economical solid bromine source. nbinno.com | Excellent phase-transfer properties for biphasic reactions. tandfonline.com | Potential for unique solubility in polar solvents due to the carboxyl group. |

| Typical State | Crystalline Solid. wikipedia.org | Solid. tandfonline.com | Predicted to be a solid. |

| Primary Use | General-purpose bromination of alkenes, ketones, and aromatics. chemicalbook.comchemimpex.com | Bromination and oxidation reactions, particularly in aqueous media. tandfonline.com | Projected use as a specialized, polar-solvent-soluble brominating agent. |

Table 2: Properties of this compound

| Property | Description |

| Chemical Formula | C₂₁H₂₀Br₃O₂P |

| Molecular Weight | 575.07 g/mol |

| Cation | (2-Carboxyethyl)triphenylphosphonium |

| Anion | Tribromide (Br₃⁻) |

| Precursor Compound | (2-Carboxyethyl)triphenylphosphonium bromide (CAS: 51114-94-4). nbinno.comcymitquimica.com |

| Anticipated Role | Electrophilic brominating agent. |

| Distinguishing Feature | Presence of a carboxylic acid functional group, influencing solubility and offering a site for further modification. |

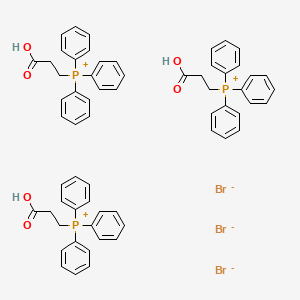

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-carboxyethyl(triphenyl)phosphanium;tribromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C21H19O2P.3BrH/c3*22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h3*1-15H,16-17H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKHVYGCMPETHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H60Br3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50722245 | |

| Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1245.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55985-85-8 | |

| Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2 Carboxyethyl Triphenylphosphonium Tribromide

Established Synthetic Pathways

The formation of the target compound relies on well-established principles of organophosphorus chemistry, namely quaternization of phosphines and subsequent oxidation of the halide counter-ion.

The initial step in the synthesis is the formation of a quaternary phosphonium (B103445) salt. This is achieved through the nucleophilic attack of triphenylphosphine (B44618) on an appropriate three-carbon electrophile containing a carboxylic acid group or its precursor.

The most direct method for synthesizing the (2-Carboxyethyl)triphenylphosphonium bromide precursor is the reaction between triphenylphosphine (PPh₃) and 3-bromopropionic acid. This reaction is a classic example of a quaternization reaction, a type of nucleophilic substitution (Sɴ2). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom bonded to the bromine atom in 3-bromopropionic acid. This results in the displacement of the bromide ion and the formation of a new phosphorus-carbon bond, yielding the stable phosphonium salt. wikipedia.org

The reaction is typically performed by heating the reactants, often in a suitable solvent, to facilitate the reaction. researchgate.net The resulting phosphonium salt is a crystalline solid that can often be isolated by precipitation and filtration. orgsyn.org

Reaction Scheme: P(C₆H₅)₃ + BrCH₂CH₂COOH → [(C₆H₅)₃P⁺CH₂CH₂COOH]Br⁻

The choice of solvent can significantly influence the rate and yield of the quaternization reaction. Polar aprotic solvents are often employed for such reactions as they can solvate the cation and anion of the resulting salt, but the specific conditions depend on the reactivity of the alkyl halide. For many phosphonium salt preparations, solvents like benzene, toluene, or acetonitrile (B52724) are used, often with heating to drive the reaction to completion. wikipedia.orgorganic-chemistry.org The solubility of the reactants and the resulting salt in the chosen solvent is a key consideration for optimizing reaction conditions and simplifying product isolation.

Table 1: Solvent Effects on Quaternization Reactions

| Solvent Type | General Effect on Sɴ2 Quaternization | Examples | Considerations |

|---|---|---|---|

| Polar Aprotic | Generally accelerates the reaction rate by solvating the cation while leaving the nucleophile relatively free. | Acetonitrile, DMF, DMSO | Can lead to high yields and faster reaction times. |

| Non-Polar Aromatic | Often requires heating; the product may precipitate upon formation, driving the reaction forward. | Benzene, Toluene, Xylene | Useful for easy isolation of the product salt by filtration. |

| Solvent-Free | Reactants are heated together directly. | N/A | Can be efficient but may require higher temperatures and can lead to purification challenges. |

The second crucial stage of the synthesis involves the conversion of the bromide anion (Br⁻) of the precursor salt to a tribromide anion (Br₃⁻). This is an oxidation process where the bromide ion is oxidized in the presence of additional bromide sources to form the more complex tribromide ion. The general principle involves the oxidation of two bromide ions to elemental bromine (Br₂), which then combines with another bromide ion to form the stable Br₃⁻ anion.

2Br⁻ → Br₂ + 2e⁻ Br₂ + Br⁻ → Br₃⁻

Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can be used to effectively convert quaternary ammonium (B1175870) and, by analogy, phosphonium bromides into their corresponding tribromides. researchgate.netlibretexts.org The reaction is typically carried out under solvent-free conditions, providing an environmentally friendly approach. researchgate.net In this method, the phosphonium bromide salt is mixed with KMnO₄ and an additional source of bromide, such as potassium bromide (KBr), to ensure the complete conversion to the tribromide. The permanganate ion (MnO₄⁻) acts as the oxidant, converting bromide to bromine, which is then trapped by unreacted bromide to form the tribromide. researchgate.net

The advantages of this method include high purity of the product, excellent yields, and mild reaction conditions. researchgate.net

Table 2: Typical Reaction Parameters for KMnO₄ Oxidation

| Parameter | Condition | Rationale |

|---|---|---|

| Oxidant | Potassium Permanganate (KMnO₄) | Strong, inexpensive, and effective oxidizing agent. libretexts.org |

| Conditions | Solvent-free, Room Temperature | Environmentally friendly and requires minimal energy input. researchgate.net |

| Additional Reagents | Potassium Bromide (KBr) | Provides the necessary excess bromide to form the tribromide ion. |

| Work-up | Filtration and washing | Simple isolation of the solid tribromide product. |

Alternative, environmentally benign methods have been developed for the synthesis of tribromide salts, avoiding the use of harsh reagents.

Hydrogen Peroxide/Vanadium Pentoxide (H₂O₂/V₂O₅): This catalytic system is effective for the oxidation of bromide to tribromide. researchgate.nettorvergata.it Vanadium pentoxide (V₂O₅) catalyzes the oxidation of bromide ions by hydrogen peroxide (H₂O₂). researchgate.netias.ac.in This method is considered a "biomimetic" approach as it mimics the action of vanadium-dependent haloperoxidase enzymes found in marine organisms. torvergata.itgoogle.comgoogle.com The reaction proceeds under mild, acidic conditions and is advantageous due to the use of an inexpensive and clean oxidant (H₂O₂), with water as the primary byproduct. ias.ac.in

Sodium Hypochlorite (B82951) (NaOCl): An efficient synthesis of organic ammonium tribromides has been described using sodium hypochlorite as the oxidant. researchgate.net This method can be applied to the synthesis of phosphonium tribromides. The reaction involves treating the corresponding bromide salt with sodium hypochlorite in the presence of an additional bromide source. This approach is notable for using a readily available and inexpensive household chemical as the primary oxidant. researchgate.net

Tribromide Formation via Oxidation of Phosphonium Bromide Precursors

Sustainable and Environmentally Benign Synthetic Approaches

The development of synthetic routes that minimize environmental impact is a central goal of green chemistry. In the context of producing (2-Carboxyethyl)triphenylphosphonium tribromide, significant strides have been made in creating sustainable methods that eliminate the need for hazardous organic solvents.

Solvent-Free Reaction Conditions for Synthesis

A notable advancement in the synthesis of this compound is the development of a solvent-free procedure. This method involves the direct reaction of triphenylphosphine with acrylic acid in the presence of potassium bromide. The subsequent oxidation of the resulting bromide to the tribromide is then carried out. This approach stands in stark contrast to traditional methods that rely on volatile and often toxic organic solvents.

The solvent-free synthesis is characterized by its simplicity and efficiency. By eliminating the solvent, the process reduces chemical waste, lowers operational costs, and enhances safety. The reaction proceeds by mixing the reactants, followed by the oxidative step to yield the final product.

| Reactant 1 | Reactant 2 | Reagent | Condition | Product |

| Triphenylphosphine | Acrylic Acid | Potassium Bromide | Solvent-free | (2-Carboxyethyl)triphenylphosphonium bromide |

| (2-Carboxyethyl)triphenylphosphonium bromide | - | Oxidizing Agent | - | This compound |

Comparison with Conventional Solvent-Based Protocols

Conventional methods for the synthesis of phosphonium salts, the precursors to phosphonium tribromides, typically involve the reaction of an alkyl halide with triphenylphosphine in an organic solvent. Common solvents used for these SN2 reactions include toluene, acetonitrile, and N,N-dimethylformamide (DMF). These reactions often necessitate prolonged heating under reflux, sometimes for 24 to 48 hours, to ensure completion.

The advantages of the solvent-free approach over these conventional solvent-based protocols are multi-faceted. Environmentally, the elimination of organic solvents prevents the release of volatile organic compounds (VOCs) into the atmosphere and reduces the generation of hazardous liquid waste. From an economic standpoint, omitting the solvent reduces raw material costs and eliminates the expense associated with solvent recovery and disposal.

| Feature | Solvent-Free Synthesis | Conventional Solvent-Based Synthesis |

| Solvent Use | None | Required (e.g., Toluene, Acetonitrile, DMF) |

| Environmental Impact | Minimal | Potential for VOC emissions and hazardous waste |

| Reaction Time | Potentially shorter | Often requires prolonged heating (24-48 hours) |

| Energy Consumption | Lower | Higher due to heating/reflux |

| Work-up Procedure | Simpler | May require solvent removal and purification steps |

| Safety | Enhanced (no flammable/toxic solvents) | Risks associated with handling organic solvents |

Advanced Spectroscopic and Structural Characterization for Reactivity Studies

Spectroscopic Analysis for Elucidating Molecular Structure and Conformational Aspects

Spectroscopy is a fundamental tool for the detailed structural analysis of (2-Carboxyethyl)triphenylphosphonium tribromide, revealing key information about its electronic properties, functional groups, and the precise arrangement of atoms within its ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The resulting spectrum provides distinct information about the tribromide anion (Br₃⁻). The UV-Vis spectrum of this compound shows an intense absorption peak at approximately 279 nm. researchgate.net This absorption is a characteristic signature of the tribromide anion, confirming its presence in the compound. researchgate.netfigshare.com The electronic transitions associated with the triphenylphosphonium cation typically occur in the deeper UV region and may be observed as separate absorptions.

Table 1: UV-Vis Spectroscopic Data for this compound

| Ion | Wavelength (λmax) | Reference |

|---|

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification and Interactions

Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and probing the interactions between the cation and anion. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational bands observed in the FT-IR spectrum include a broad absorption for the O-H stretch of the carboxylic acid group. The carbonyl (C=O) stretching vibration of the carboxylic acid is also prominently featured. Aromatic C-H stretching and C=C stretching vibrations are indicative of the phenyl rings attached to the phosphorus atom. The presence of the P-Ph bond also gives rise to characteristic absorptions.

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H Stretch | Carboxylic Acid |

| ~3050 | Aromatic C-H Stretch | Phenyl Rings |

| ~2900 | Aliphatic C-H Stretch | Ethyl Chain |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1580, 1480, 1435 | C=C Stretch | Phenyl Rings |

| ~1110 | P-Ph Stretch | Triphenylphosphonium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Details

Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the structure of the (2-Carboxyethyl)triphenylphosphonium cation. Both proton (¹H) and phosphorus (³¹P) NMR are utilized for a complete analysis.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the organic cation. figshare.com The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region (around 7.5-8.0 ppm), a characteristic chemical shift for protons attached to a phosphonium (B103445) center. The aliphatic protons of the 2-carboxyethyl chain appear as distinct multiplets. The methylene (B1212753) group adjacent to the phosphorus atom (P-CH₂) and the methylene group adjacent to the carboxyl group (CH₂-COOH) can be distinguished by their chemical shifts and coupling patterns. The acidic proton of the carboxyl group often appears as a broad singlet at a very downfield position.

Table 3: ¹H NMR Spectroscopic Data for the (2-Carboxyethyl)triphenylphosphonium Cation

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.5 - 8.0 | Multiplet | Aromatic Protons (15H, P-(C₆H₅)₃) |

| ~3.5 - 3.8 | Multiplet | Methylene Protons (-CH₂-P) |

| ~2.8 - 3.1 | Multiplet | Methylene Protons (-CH₂-COOH) |

³¹P NMR spectroscopy is a highly specific technique for analyzing phosphorus-containing compounds. For this compound, the ³¹P NMR spectrum exhibits a single resonance, confirming the presence of one type of phosphorus environment. figshare.com The chemical shift of this signal is characteristic of a tetracoordinated phosphonium salt. figshare.com In related phosphonium tribromides, such as propane (B168953) 3-bromo-1-(triphenyl phosphonium) tribromide, the ³¹P NMR signal appears at approximately 23.68 ppm. bris.ac.uk

Crystallographic Insights into Solid-State Structure and Interionic Interactions of Related Tribromides

Single-crystal X-ray analysis of this related compound reveals a structure stabilized by various directional interactions, particularly hydrogen bonds. bris.ac.ukcore.ac.uk The crystal packing is significantly influenced by C-H···Br hydrogen bonds between the cationic phosphonium unit and the tribromide anion. bris.ac.uk In the crystal structure of propane 3-bromo-1-(triphenyl phosphonium) tribromide, these H···Br interactions account for a substantial portion (40.9%) of the stabilizing forces within the crystal lattice. bris.ac.uk It is expected that similar interionic hydrogen bonding, likely involving the carboxylic acid proton as well, would play a crucial role in the crystal packing of this compound.

Single-Crystal X-ray Diffraction Analysis of Analogous Phosphonium Tribromides

While single-crystal X-ray diffraction data for this compound is not extensively available in the public domain, significant insights into its probable solid-state structure can be derived from the analysis of closely related analogous phosphonium salts. X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of ions in the crystal lattice, which are fundamental to understanding a compound's physical and chemical properties.

Key analogues for which crystallographic data have been reported include Ethyltriphenylphosphonium bromide (as a dihydrate), Tetrabutylphosphonium tribromide (TBPTB), and 1,3-propanediylbis(triphenylphosphonium) monotribromide. These compounds share either the triphenylphosphonium cation framework or the tribromide anion, making them suitable models for structural comparison.

In these structures, the phosphonium cation consistently displays a tetrahedral geometry around the central phosphorus atom, as expected. The tribromide anion (Br₃⁻) is of particular interest; in the solid state, it is often asymmetric, with two different Br-Br bond lengths. This asymmetry is a crucial feature influencing its reactivity.

A summary of the crystallographic data for these analogous compounds is presented below.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ethyltriphenylphosphonium bromide dihydrate | C₂₀H₂₀P⁺·Br⁻·2H₂O | Orthorhombic | P2₁2₁2₁ | a = 8.8030(2) Å b = 12.7450(3) Å c = 17.5779(3) Å | nih.gov |

| Tetrabutylphosphonium tribromide (TBPTB) | C₁₆H₃₆P⁺·Br₃⁻ | Data accessible via CCDC 1948317 | tandfonline.com | ||

| 1,3-propanediylbis(triphenylphosphonium) monotribromide | C₃₉H₃₆P₂²⁺·Br⁻·Br₃⁻ | Monoclinic | P2₁/c | - | researchgate.net |

Implications of Crystal Structure on Reactivity and Stability

Reactivity: The primary role of phosphonium tribromides in organic synthesis is to act as a solid, manageable source of bromine. The reactivity of the tribromide ion (Br₃⁻) is intrinsically linked to its structure. In the crystalline state, the Br₃⁻ ion is often asymmetric, with one terminal bromine atom held by a longer, weaker bond than the other. This elongated bond suggests a degree of "pre-activation," making this specific bromine atom more electrophilic and readily available for transfer in bromination reactions. This structural feature allows for controlled and selective bromination compared to the more hazardous and less selective liquid bromine. researchgate.netcore.ac.uk The bulky phosphonium cation serves to isolate the tribromide anions within the crystal lattice, preventing the formation of larger bromine aggregates and moderating its reactivity.

Stability: The thermal stability of phosphonium tribromides is a key advantage over other brominating agents, such as certain ammonium-based tribromides. tandfonline.com This stability is a direct consequence of the strong ionic and intermolecular forces within the crystal lattice. The energy required to overcome these interactions and decompose the salt is significant. For instance, Tetrabutylphosphonium tribromide (TBPTB) is noted for its thermal stability, which enables its use in reactions under microwave irradiation at elevated temperatures. tandfonline.com

Applications in Organic Synthesis and Chemical Transformations

Catalytic Roles in Organic Reactions

The unique chemical structure of (2-Carboxyethyl)triphenylphosphonium tribromide allows it to function as an effective catalyst in several key organic reactions. Its performance in silylation and its potential in multicomponent reactions are of particular interest.

This compound (CTPTB) has been identified as a highly efficient and selective catalyst for the silylation of alcohols and thiols using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions. figshare.comresearchgate.net This reaction is a fundamental protection strategy for hydroxyl groups in multi-step organic syntheses. ut.ac.ir The low silylating power of HMDS typically necessitates the use of a catalyst to activate it. cmu.edu CTPTB has proven to be a superior alternative to many existing catalysts for this purpose. figshare.comresearchgate.net

The catalytic process is effective for a wide range of substrates, including primary, secondary, tertiary, benzylic, and allylic alcohols, as well as phenols and thiols. researchgate.net The reactions proceed efficiently at room temperature, offering high to excellent yields of the corresponding trimethylsilyl (B98337) (TMS) ethers and TMS thioethers in short reaction times. figshare.comresearchgate.net The simple, solvent-free work-up procedure further enhances the practical utility of this method. ut.ac.ir

Table 1: Catalytic Silylation of Alcohols and Thiols using CTPTB and HMDS

This table presents a selection of substrates successfully silylated using a catalytic amount of this compound under solvent-free conditions. Data compiled from research findings. figshare.comresearchgate.net

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Benzyl (B1604629) alcohol | Benzyl trimethylsilyl ether | 10 | 98 |

| 2 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl trimethylsilyl ether | 10 | 98 |

| 3 | Cyclohexanol | Cyclohexyl trimethylsilyl ether | 15 | 96 |

| 4 | 2-Propanol | Isopropyl trimethylsilyl ether | 15 | 95 |

| 5 | tert-Butanol | tert-Butyl trimethylsilyl ether | 25 | 93 |

| 6 | Phenol | Phenyl trimethylsilyl ether | 15 | 94 |

| 7 | 4-Nitrophenol | 4-Nitrophenyl trimethylsilyl ether | 20 | 92 |

| 8 | Thiophenol | Phenyl trimethylsilyl thioether | 15 | 95 |

| 9 | Benzyl thiol | Benzyl trimethylsilyl thioether | 15 | 96 |

Exploration as a Catalyst in Multicomponent Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more reactants in a single step. nih.govnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity, which is particularly beneficial in drug discovery. nih.govrug.nl While phosphonium (B103445) salts, such as the related (2-Carboxyethyl)(triphenyl)phosphonium Bromide, are utilized in complex syntheses like the Wittig reaction to create intricate carbon frameworks, the specific application of this compound as a catalyst in MCRs is an area that remains to be fully explored. nbinno.com The development of novel catalysts is crucial for expanding the scope of MCRs to produce structurally rich and diverse heterocyclic compounds, including those containing phosphorus. beilstein-journals.org Given its demonstrated catalytic activity, the potential for CTPTB to mediate MCRs presents a promising avenue for future research in the synthesis of complex chemical scaffolds.

Utility as a Brominating Reagent

Organic and phosphonium tribromides are recognized as a versatile class of mild and selective brominating agents, serving as a safer and more manageable alternative to liquid bromine. researchgate.net These solid reagents are valued for their ease of handling and their efficacy in various bromination reactions, including additions to unsaturated bonds and substitutions on aromatic rings. researchgate.net

Electrophilic aromatic bromination is a cornerstone reaction for producing aryl bromides, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. mdpi.comnih.gov Tribromide reagents, such as tetraalkylammonium tribromides, are known to facilitate these reactions, often with high regioselectivity. mdpi.comnih.gov The electrophilic "Br+" species generated from the tribromide anion attacks the electron-rich aromatic ring or unsaturated hydrocarbon. acsgcipr.org This process typically proceeds through an addition-elimination mechanism without the formation of a stable charged intermediate. rsc.org While specific studies on this compound for this purpose are not extensively documented, its structural similarity to other effective phosphonium tribromides suggests its potential as a reagent for the electrophilic bromination of a variety of substrates.

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. Regioselective reactions yield a specific constitutional isomer, while stereoselective reactions favor the formation of a particular stereoisomer. khanacademy.org In electrophilic aromatic substitution, the directing effects of substituents on the aromatic ring govern the regioselectivity (ortho, meta, or para). rsc.org Reagents like tetraalkylammonium tribromides have been shown to be highly para-selective for the bromination of phenols. nih.govresearchgate.net

For the bromination of unsaturated substrates, stereoselectivity is a key consideration. Other phosphonium tribromides, such as tridecylmethylphosphonium tribromide, have been successfully employed in stereoselective bromination reactions, in some cases providing superior selectivity compared to other brominating agents. researchgate.net These reactions often proceed via an anti-addition mechanism, leading to the formation of trans-dibromides from alkenes. The specific stereochemical outcome is influenced by the reaction mechanism and the structure of the substrate. khanacademy.org

Phosphonium tribromides are effective for the direct bromination of carbon-carbon multiple bonds. researchgate.net These reagents add bromine across alkenes and alkynes, converting them into the corresponding vicinal dibromoalkanes and tetrabromoalkanes, respectively. This transformation is a fundamental functional group interconversion in organic chemistry. Solid, non-toxic phosphonium tribromides are considered favorable alternatives to the more hazardous and less selective molecular bromine for these reactions. researchgate.net The reaction conditions are typically mild, making them compatible with a range of functional groups. While the direct bromination of acetophenone (B1666503) derivatives to yield α-bromoacetophenones is a common transformation, the specific use of this compound for this reaction, as well as for the bromination of alkenes and alkynes, is inferred from the established reactivity of analogous tribromide compounds.

Function as an Acylating Reagent for Protic Nucleophiles

A comprehensive search of chemical databases and scholarly articles did not yield any instances of This compound being utilized as an acylating reagent for protic nucleophiles, such as alcohols or amines. While analogous compounds, such as benzyl triphenylphosphonium tribromide, have been investigated for their catalytic role in acylation reactions, this specific reactivity has not been reported for the title compound.

Role in the Synthesis of Isothiocyanates

There is no scientific literature available that describes the use of This compound as a reagent in the synthesis of isothiocyanates. The common methods for isothiocyanate synthesis involve the desulfurization of dithiocarbamate (B8719985) salts, for which various other reagents are employed. However, the application of This compound in this chemical transformation has not been documented.

Contributions to the Chemical Modification and Functionalization of Complex Organic Scaffolds

The role of This compound in the chemical modification and functionalization of complex organic scaffolds is not described in the available scientific literature. While phosphonium salts are broadly significant in organic synthesis, the specific applications of this compound in functionalization reactions remain uncharacterized.

Phosphonium Group Transfer Reactions

No research has been found to suggest that This compound participates in phosphonium group transfer reactions. This type of reactivity is not a commonly reported pathway for phosphonium salts of this nature.

Applications in Wittig-Type Transformations for Carbon-Carbon Bond Formation

Despite the foundational role of phosphonium ylides in Wittig-type reactions for the formation of carbon-carbon double bonds, there are no documented examples of This compound being used for this purpose. The related phosphonium bromide is a precursor to a Wittig reagent; however, the tribromide derivative is not reported to be used in these transformations.

Mechanistic Investigations and Reaction Pathways

Proposed Mechanistic Frameworks for Catalytic Activity

(2-Carboxyethyl)triphenylphosphonium tribromide has emerged as an effective catalyst in several types of organic reactions. The following sections detail the proposed mechanisms for its catalytic action in silylation and multicomponent catalysis.

This compound, abbreviated as CTPTB, has been demonstrated to be a highly efficient catalyst for the silylation of alcohols and thiols using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions. The proposed catalytic cycle suggests a synergistic role of the phosphonium (B103445) cation and the tribromide anion in activating the substrates.

A putative mechanism for the silylation of alcohols and thiols catalyzed by CTPTB involves the initial activation of the alcohol or thiol by the catalyst. It is postulated that the tribromide anion (Br₃⁻) plays a crucial role in this activation. The reaction of triphenylphosphine (B44618) with acrylic acid in the presence of KBr, followed by oxidation, yields the [Ph₃PCH₂CH₂COOH]⁺ Br₃⁻ reagent. This phosphonium-based catalyst efficiently facilitates the silylation process.

The catalytic efficacy of CTPTB in the silylation of various alcohols and thiols is presented in the table below, highlighting the reaction times and yields.

| Entry | Substrate | Product | Catalyst Amount (mmol) | Time (min) | Yield (%) |

| 1 | 1-Butanol | 1-(Trimethylsilyloxy)butane | 0.1 | 5 | 90 |

| 2 | 2-Propanol | 2-(Trimethylsilyloxy)propane | 0.1 | 10 | 85 |

| 3 | Cyclohexanol | (Trimethylsilyloxy)cyclohexane | 0.1 | 8 | 88 |

| 4 | Benzyl (B1604629) alcohol | Benzyl trimethylsilyl (B98337) ether | 0.1 | 6 | 92 |

| 5 | Thiophenol | Phenyl trimethylsilyl sulfide | 0.1 | 7 | 95 |

Reaction Conditions: Alcohol/thiol (20 mmol), HMDS (10 mmol), CTPTB (0.1 mmol), Solvent-free.

Phosphonium tribromides have shown promise as catalysts in multicomponent reactions (MCRs), which are powerful tools for the synthesis of complex molecules in a single step. While specific studies on this compound in MCRs are limited, the catalytic activity of analogous phosphonium tribromides provides insight into the potential mechanistic pathways.

In the one-pot synthesis of highly functionalized piperidines from 1,3-dicarbonyl compounds, aromatic aldehydes, and amines, a phosphonium tribromide catalyst was found to be highly effective. The proposed mechanism suggests that the catalyst can act as a mild Lewis acid to activate the aldehyde, facilitating the initial condensation with the amine to form an imine. Subsequently, the enolized 1,3-dicarbonyl compound undergoes a Michael addition to the imine, followed by cyclization and dehydration to afford the piperidine (B6355638) derivative. The tribromide anion may also play a role in stabilizing intermediates or facilitating proton transfer steps.

Similarly, other tribromide-based catalysts have been employed in the multicomponent synthesis of furan-2-one derivatives from aromatic amines, aromatic aldehydes, and dialkyl acetylenedicarboxylates. In these reactions, the catalyst is thought to promote the formation of key intermediates through a series of condensation and cyclization steps.

Elucidation of Bromination Mechanisms

The tribromide anion (Br₃⁻) is a well-established brominating agent, offering a safer and more convenient alternative to liquid bromine. The nature of the counter-ion, in this case, the (2-carboxyethyl)triphenylphosphonium cation, can significantly influence the reactivity and selectivity of the bromination reaction.

The tribromide anion is in equilibrium with bromine (Br₂) and a bromide ion (Br⁻). In solution, Br₃⁻ serves as a source of electrophilic bromine for aromatic bromination reactions. The generally accepted mechanism for the bromination of an aromatic compound (Ar-H) with a tribromide salt involves the electrophilic attack of a bromine species on the aromatic ring to form a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex by a weak base, such as the bromide ion, regenerates the aromatic system and yields the brominated product and HBr.

It has been proposed in studies with similar tribromide salts, such as tetrabutylammonium (B224687) tribromide (TBABr₃), that the undissociated ion pair may be the active brominating species rather than the free tribromide anion. This has implications for the reaction kinetics and selectivity.

The (2-Carboxyethyl)triphenylphosphonium cation is not merely a spectator ion; it can influence the course of the bromination reaction in several ways:

Solubility and Phase Transfer: The lipophilic nature of the triphenylphosphonium group can enhance the solubility of the tribromide salt in organic solvents, facilitating reactions with organic substrates. This property is particularly relevant in biphasic reaction systems where the cation can act as a phase-transfer agent.

Ion Pairing: The degree of ion pairing between the phosphonium cation and the tribromide anion can affect the availability and electrophilicity of the bromine. A tighter ion pair might deliver bromine to the substrate in a more controlled manner, potentially leading to higher selectivity.

Mechanistic Insights into Acylation Processes

While the primary applications of this compound have been in catalysis and bromination, the phosphonium moiety suggests potential involvement in acylation reactions. Although direct evidence for this specific compound is scarce, mechanistic insights can be drawn from related phosphonium species.

One plausible mechanism involves the formation of a phosphonium ylide. In the presence of a base, a phosphonium salt can be deprotonated to form a highly nucleophilic ylide. This ylide can then act as a catalyst in acyl transfer reactions. For instance, a carbonyl-stabilized phosphonium ylide has been shown to catalyze the selective acylation of primary alcohols. The proposed mechanism involves the nucleophilic attack of the ylide's oxygen atom on the acylating agent (e.g., an acid anhydride) to form an acylated phosphonium intermediate. This activated acyl group is then transferred to the alcohol, regenerating the ylide catalyst.

Alternatively, under acidic conditions, phosphonium salts can act as Brønsted acid catalysts. The acidic proton of the carboxyethyl group in (2-Carboxyethyl)triphenylphosphonium bromide could protonate the acylating agent, increasing its electrophilicity and facilitating Friedel-Crafts type acylation reactions with electron-rich aromatic substrates.

The potential for this compound to participate in acylation reactions warrants further investigation to fully elucidate its synthetic utility.

Advanced Methodological Considerations in Application

Reaction Efficiencies in Solvent-Free Environments

The application of (2-Carboxyethyl)triphenylphosphonium tribromide as a catalyst in solvent-free conditions represents a significant advancement in green chemistry. By eliminating the need for volatile organic solvents, these protocols reduce environmental impact, simplify product purification, and often lead to increased reaction rates and yields. The solid, stable nature of the phosphonium (B103445) tribromide makes it particularly well-suited for these "neat" reaction conditions.

A notable application is in the silylation of alcohols and thiols using hexamethyldisilazane (B44280) (HMDS). Research has demonstrated that this compound is a highly efficient and selective catalyst for this transformation under solvent-free conditions at room temperature. figshare.com The catalyst effectively activates the Si-N bond in HMDS, facilitating the transfer of the trimethylsilyl (B98337) (TMS) group to a variety of substrates. High yields are typically achieved in relatively short reaction times, highlighting the catalyst's efficacy. For instance, primary and secondary alcohols, as well as aromatic and aliphatic thiols, are smoothly converted to their corresponding TMS ethers and thioethers. figshare.com The efficiency of this process is detailed in the table below, showcasing the conversion of various substrates.

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Benzyl (B1604629) alcohol | Benzyl trimethylsilyl ether | 10 | 95 |

| 1-Octanol | 1-(Trimethylsilyloxy)octane | 15 | 92 |

| Cyclohexanol | Cyclohexyl trimethylsilyl ether | 20 | 90 |

| Thiophenol | Phenyl trimethylsilyl sulfide | 5 | 98 |

| 1-Dodecanethiol | Dodecyl trimethylsilyl sulfide | 10 | 94 |

The closely related (2-Carboxyethyl)triphenylphosphonium bromide has also demonstrated utility in solvent-free catalytic systems for CO2 fixation, converting epoxides into cyclic carbonates with high efficiency. This further underscores the suitability of the (2-carboxyethyl)triphenylphosphonium cation structure for facilitating reactions without a solvent medium.

Enhancement of Reactions through Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. fluorochem.co.uk The catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction can occur. nbinno.comalfachemic.com

This compound is structurally well-suited to function as a phase transfer catalyst. The bulky, lipophilic triphenylphosphonium cation can readily dissolve in organic solvents. nbinno.com In a biphasic system, this cation can pair with the tribromide anion (or another reactive anion), shuttling it into the organic phase to react with an organic substrate. After the reaction, the phosphonium cation can return to the aqueous interface to pick up another anion, completing the catalytic cycle. nbinno.com

The advantages of using a phosphonium-based PTC like this include:

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures. nbinno.com

Use of Inexpensive Reagents: It allows for the use of inexpensive, water-soluble inorganic reagents (like bromides that can be oxidized to tribromides in situ) with organic substrates.

Simplified Work-up: The need for anhydrous or expensive polar aprotic solvents is often eliminated, simplifying product isolation. nbinno.com

In the context of this specific reagent, the phosphonium cation would facilitate the transfer of the tribromide anion for electrophilic bromination reactions of substrates dissolved in a non-polar organic solvent, while the source of the bromide could be an aqueous solution.

Application in Microwave-Assisted Organic Transformations

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. youtube.com Microwave energy directly heats the reaction mixture through dielectric heating, which relies on the ability of polar molecules or ions to absorb microwave energy. pnrjournal.com

As a polar ionic salt, this compound is an excellent candidate for use in microwave-assisted transformations. Its ionic nature ensures efficient absorption of microwave radiation, leading to rapid and uniform heating of the reaction medium. This localized superheating can accelerate reaction rates significantly, often reducing reaction times from hours to mere minutes. nih.gov

This methodology is particularly advantageous for the synthesis of heterocyclic compounds, such as 1,2,4-triazoles, which can be time-consuming to prepare using conventional heating. pnrjournal.comrjptonline.org The use of microwave irradiation in conjunction with a catalyst like this compound could significantly expedite key steps in the synthetic sequence. The table below illustrates the typical rate enhancement observed when switching from conventional heating to microwave irradiation for common organic reactions.

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Reference |

|---|---|---|---|

| Biginelli Reaction | 4-12 hours | 10-25 minutes | mdpi.com |

| Oxime Synthesis | 1-3 hours | 5-10 minutes | nih.gov |

| Triazole Synthesis | 8-24 hours | 5-20 minutes | rjptonline.orgresearchgate.net |

| Esterification | 6-18 hours | 5-15 minutes | pnrjournal.com |

The application of MAOS with this compound offers a greener, more efficient route for various organic transformations, aligning with the principles of sustainable chemistry by reducing energy consumption and reaction times. youtube.com

Strategies for Reagent Recyclability and Reusability in Synthetic Protocols

For a synthetic protocol to be considered truly "green" and economically viable, the ability to recycle and reuse the catalyst or reagent is paramount. Several strategies can be envisioned for the recovery and reuse of this compound.

After a reaction, such as a bromination, the active tribromide (Br₃⁻) is consumed, yielding the spent reagent, (2-Carboxyethyl)triphenylphosphonium bromide. The recovery of this phosphonium salt is the first step towards recyclability.

Biphasic Separation and Re-oxidation: The spent phosphonium bromide salt is highly polar and often has low solubility in non-polar organic solvents used for product extraction. After the reaction is complete, the non-polar organic product can be extracted with a solvent like diethyl ether or hexane, leaving the phosphonium bromide salt as a solid precipitate or dissolved in a minimal amount of a polar co-solvent. The salt can then be isolated by filtration or evaporation. The recovered (2-Carboxyethyl)triphenylphosphonium bromide can be regenerated into its active tribromide form through oxidation with reagents like hydrogen peroxide in the presence of HBr, or by direct reaction with elemental bromine. This regenerated reagent can then be used in subsequent reaction cycles.

Immobilization on a Solid Support: The presence of a carboxylic acid functional group in the molecule offers a convenient handle for covalent immobilization onto a solid support, such as silica (B1680970) gel (SiO₂) or a polymer resin (e.g., polystyrene). This would convert the homogeneous catalyst into a heterogeneous one. The advantages of this approach are significant:

Simplified Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

Enhanced Stability: Immobilization can prevent catalyst degradation and improve thermal stability.

Continuous Flow Applications: The supported catalyst could potentially be packed into a column for use in continuous flow reactor systems, further enhancing process efficiency.

Theoretical and Computational Chemistry Studies

Computational Modeling of Reactivity and Selectivity Profiles

Computational modeling serves as a predictive tool to understand how (2-Carboxyethyl)triphenylphosphonium tribromide behaves in different chemical environments and to anticipate its selectivity in various reactions. Density Functional Theory (DFT) is a common method employed for such studies, providing a balance between accuracy and computational cost.

To model the reactivity of this compound, researchers would typically start by optimizing its three-dimensional structure. This involves finding the lowest energy conformation of the molecule. Following geometry optimization, various reactivity descriptors can be calculated. These descriptors, derived from the electronic structure, help in predicting the sites most susceptible to nucleophilic or electrophilic attack.

Key Reactivity Descriptors:

| Descriptor | Description | Predicted Reactivity Site on this compound |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of chemical reactivity. | The phosphorus atom is expected to be part of the LUMO, making it an electrophilic center. The oxygen atoms of the carboxy group would contribute significantly to the HOMO, indicating nucleophilic character. |

| Electrostatic Potential (ESP) Map | This map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). | Positive potential would be localized around the phosphorus atom and the phenyl protons. Negative potential would be concentrated on the oxygen atoms of the carboxylate group. |

| Fukui Functions | These functions identify the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. | The phosphorus center would be predicted as a primary site for nucleophilic attack, while the carboxylate oxygen atoms would be susceptible to electrophilic attack. |

The selectivity of this compound as a catalyst, for instance in the silylation of alcohols and thiols, can also be modeled. researchgate.net By calculating the activation energies for different reaction pathways, computational models can predict which product is more likely to form. For example, in a competitive reaction between an alcohol and a thiol, modeling the transition states for the silylation of each can reveal the kinetic preference of the catalyst.

Quantum Chemical Investigations into Reaction Intermediates and Transition States

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of reactions involving this compound. These methods allow for the characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally.

In a typical reaction catalyzed by this compound, such as the Wittig reaction, several intermediates and transition states are involved. For instance, the formation of a phosphonium (B103445) ylide from the parent phosphonium salt is a key step. Quantum chemical calculations can model the geometry and energy of the ylide, providing insights into its stability and reactivity.

Furthermore, the reaction of the ylide with a carbonyl compound proceeds through a four-membered ring intermediate known as an oxaphosphetane. The stability of this intermediate and the energy barrier for its formation and subsequent decomposition to an alkene and triphenylphosphine (B44618) oxide can be calculated. These calculations can help explain the stereoselectivity (E/Z selectivity) of the Wittig reaction.

Calculated Energies for a Model Wittig Reaction:

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactants (Ylide + Aldehyde) | DFT (B3LYP) | 6-31G | 0.0 |

| Transition State 1 (Oxaphosphetane formation) | DFT (B3LYP) | 6-31G | +5.7 |

| Oxaphosphetane Intermediate | DFT (B3LYP) | 6-31G | -12.3 |

| Transition State 2 (Alkene formation) | DFT (B3LYP) | 6-31G | +2.1 |

| Products (Alkene + Triphenylphosphine oxide) | DFT (B3LYP) | 6-31G* | -45.8 |

Note: The data in this table is illustrative and based on typical values for Wittig reactions. Specific calculations for this compound would be required for precise values.

Structure-Reactivity Relationship Probing through In Silico Methods

In silico methods are used to establish relationships between the chemical structure of a molecule and its reactivity. For this compound, this involves systematically modifying its structure and calculating the effect of these modifications on its reactivity descriptors and catalytic activity.

One approach is to perform a Quantitative Structure-Activity Relationship (QSAR) study, although this is more common in drug discovery. In the context of catalysis, a similar approach can be taken. For instance, the electronic and steric properties of the phenyl groups can be modified by introducing substituents. By calculating the impact of these substituents on the charge of the phosphorus atom or the stability of reaction intermediates, a structure-reactivity relationship can be established.

For example, introducing electron-withdrawing groups on the phenyl rings would increase the electrophilicity of the phosphorus atom, potentially enhancing its catalytic activity in certain reactions. Conversely, bulky substituents could sterically hinder the approach of reactants, leading to lower reaction rates.

Hypothetical Substituent Effects on Reactivity:

| Substituent on Phenyl Ring | Hammett Parameter (σ) | Calculated Charge on Phosphorus (e) | Predicted Effect on Reactivity |

| -NO₂ (para) | +0.78 | +1.25 | Increased electrophilicity, faster reaction |

| -H | 0.00 | +1.10 | Baseline reactivity |

| -OCH₃ (para) | -0.27 | +1.05 | Decreased electrophilicity, slower reaction |

Note: The calculated charges are hypothetical and intended to illustrate the trend. Actual values would require specific quantum chemical calculations.

Through these in silico investigations, a deeper understanding of the factors governing the reactivity and catalytic efficiency of this compound can be achieved. This knowledge can then be used to design more effective catalysts for specific organic transformations.

Future Directions and Emerging Research Areas

Design and Synthesis of Novel (2-Carboxyethyl)triphenylphosphonium Tribromide Derivatives

The core structure of this compound (CETPTPB) offers significant opportunities for modification to create novel derivatives with tailored properties. The synthesis of the parent compound involves reacting triphenylphosphine (B44618) with acrylic acid and potassium bromide under solvent-free conditions, followed by the oxidation of the bromide ion (Br⁻) to the tribromide ion (Br₃⁻) researchgate.net.

Future research is focused on creating derivatives by modifying the key components of the molecule:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups onto the triphenylphosphine moiety can alter the electronic properties of the phosphonium (B103445) center. This can influence the compound's stability, solubility, and catalytic activity.

Modification of the Carboxyethyl Chain: The length and functionality of the alkyl chain can be altered. For example, replacing the ethyl group with longer or branched chains could enhance solubility in specific organic solvents, while introducing other functional groups could create bifunctional catalysts.

Varying the Counter-ion: While the focus is on the tribromide, investigating derivatives with other polyhalide anions could yield reagents with different reactivity profiles for specific chemical transformations.

The general strategy for synthesizing these novel derivatives often follows a similar path to the parent compound: synthesis of a phosphonium bromide precursor followed by oxidation. iipseries.org This modular approach allows for the systematic development of a library of derivatives for screening in various applications.

Expansion of Catalytic and Reagent Applications in Diverse Synthetic Arenas

This compound is recognized for its utility in several types of chemical reactions. It serves as a versatile ionic phosphonium compound used in both synthetic chemistry and catalysis. ruthigen.com Its established applications include its role as a Wittig reagent for carbon-carbon bond formation, a phase transfer catalyst, and a catalyst for carbon dioxide fixation. nbinno.comcymitquimica.comnbinno.com

Emerging research aims to broaden its applicability. One notable area is its use as a catalyst for the silylation of alcohols and thiols using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions, demonstrating high efficiency and selectivity. researchgate.net Another key application is in the cycloaddition of carbon dioxide to epoxides, a reaction of significant industrial and environmental importance.

The table below summarizes some of the key catalytic and reagent applications being explored.

| Application | Reaction Type | Role of Compound | Key Advantages |

| Silylation | Protection of Alcohols/Thiols | Catalyst | High efficiency, selectivity, solvent-free conditions. researchgate.net |

| CO₂ Fixation | Cycloaddition to Epoxides | Catalyst | Atom-economical, utilization of a greenhouse gas. |

| Olefination | Wittig Reaction | Reagent | Forms C-C double bonds with high precision. nbinno.comnbinno.com |

| Phase Transfer | Biphasic Reactions | Catalyst | Facilitates reactions between reactants in immiscible phases. theaic.org |

| Piperidine (B6355638) Synthesis | Multi-component Reaction | Catalyst | Enables one-pot synthesis of complex heterocyclic structures. iipseries.org |

Future work will likely focus on employing these phosphonium tribromides in other multi-component reactions and asymmetric synthesis, where the development of chiral derivatives could lead to enantioselective transformations. mdpi.com

Integration into Advanced Flow Chemistry and Continuous Reaction Systems

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.gov The integration of catalysts like this compound into these systems is a significant area of future research.

The solid nature and potential for immobilization of phosphonium salts make them excellent candidates for use in packed-bed reactors. In such a setup, the catalyst would be contained within a column, and the reactant stream would flow through it, allowing for continuous product formation without contamination from the catalyst. scispace.com This approach offers several benefits:

Simplified Purification: The catalyst is easily separated from the product stream, eliminating the need for complex downstream purification steps. scispace.com

Enhanced Catalyst Longevity: Immobilization can improve the stability and reusability of the catalyst over numerous cycles.

Process Automation: Flow systems incorporating solid-supported catalysts can be fully automated, leading to highly efficient and reproducible manufacturing processes. nih.gov

While the direct application of this compound in flow systems is still an emerging area, the principles demonstrated with other solid-supported catalysts provide a clear roadmap for its future integration. mdpi.com

Exploration of New Green Chemistry Protocols Utilizing the Compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iipseries.org this compound and its derivatives are well-suited for developing environmentally benign protocols.

Key areas of exploration in this context include:

Solvent-Free Reactions: The compound has already been proven effective as a catalyst in solvent-free silylation reactions, which significantly reduces waste and environmental impact. researchgate.net Research is expanding to adapt other reactions catalyzed by this compound to solvent-free or mechanochemical conditions. mdpi.com

Catalyst Reusability: As a solid catalyst, it can often be recovered and reused, which is a core principle of green chemistry. researchgate.net Developing robust methods for its recovery and regeneration is a key research goal.

Atom Economy: The compound is used to catalyze reactions that are inherently atom-economical, such as the addition of CO₂ to epoxides, where all the atoms of the reactants are incorporated into the final product. ctppc.org

By focusing on these principles, researchers are working to establish this compound as a staple catalyst for sustainable chemical synthesis. youtube.com

Fundamental Studies on Structure-Reactivity Relationships for Enhanced Efficiency and Specificity

To unlock the full potential of this compound and its derivatives, a fundamental understanding of the relationship between their molecular structure and their chemical reactivity is essential. libretexts.org Such studies aim to provide insights that can guide the rational design of more efficient and selective catalysts.

The following table outlines potential structure-reactivity investigations:

| Structural Modification | Property to Investigate | Expected Impact |

| Electron-withdrawing groups on phenyl rings | Lewis acidity of phosphonium center | Increased catalytic activity in reactions involving nucleophilic attack. |

| Electron-donating groups on phenyl rings | Catalyst stability and nucleophilicity | Potential for altered reactivity and selectivity in specific transformations. |

| Altering the length of the alkyl chain | Solubility and steric hindrance | Improved compatibility with different solvent systems and substrate-specific selectivity. |

| Introducing chiral moieties | Stereoselectivity | Development of catalysts for asymmetric synthesis, leading to enantiomerically pure products. |

By correlating these structural changes with kinetic and mechanistic data, researchers can build predictive models for catalyst performance, accelerating the discovery of next-generation catalysts with superior efficiency and specificity for targeted chemical transformations. nih.gov

Q & A

Q. What are the primary synthetic applications of (2-carboxyethyl)triphenylphosphonium tribromide in organic chemistry?

This compound is widely used as a reagent for C–C bond formation , particularly in allylation reactions where the phosphonium moiety facilitates nucleophilic substitution. It is also employed in Wittig-type reactions to generate alkenes from aldehydes, leveraging its ability to stabilize ylide intermediates. Methodologically, its reactivity is optimized in polar aprotic solvents (e.g., THF or DMF) under inert atmospheres to prevent decomposition .

Q. How can researchers analytically characterize this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the phosphonium center and carboxyethyl substituent.

- Infrared (IR) spectroscopy to identify characteristic P–Br and carboxylic acid O–H stretches.

- Elemental analysis to verify purity and stoichiometry.

- X-ray crystallography (using programs like SHELXL ) for resolving crystal structure and intermolecular interactions.

- Mass spectrometry (ESI or MALDI) to validate molecular weight .

Q. What solvent systems are optimal for handling this compound in reactions?

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO, or THF). For reactions requiring aqueous compatibility, miscible co-solvents like ethanol or acetonitrile are recommended. Pre-drying solvents under inert gas purging minimizes hydrolysis of the phosphonium bromide group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this reagent?

Discrepancies often arise from moisture sensitivity or variations in counterion effects . To address this:

Q. What mechanistic insights exist for its role in photophysical applications?

The triphenylphosphonium group enables metal-to-ligand charge transfer (MLCT) interactions, as observed in gold nanoclusters. This enhances near-infrared photoluminescence quantum yields. Researchers can probe this via:

- Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.

- DFT calculations to model electronic transitions between the phosphonium cation and conjugated systems .

Q. How does the carboxyethyl substituent influence its reactivity in bioconjugation?

The carboxylic acid group allows pH-dependent solubility and covalent coupling to biomolecules (e.g., peptides, proteins) via carbodiimide-mediated activation (e.g., EDC/NHS). This facilitates applications in targeted drug delivery or fluorescent labeling. Advanced studies use cryo-EM or surface plasmon resonance to evaluate conjugation efficiency .

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

Thermal stability can be assessed via TGA-DSC (decomposition onset ~200°C ). To minimize degradation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.